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2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate product. This intermediate undergoes cyclization with 3-cyanopyridine and subsequent reduction to yield the final compound. The reaction conditions often involve refluxing in ethanol or methanol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the pyridine and quinoline rings allows for strong interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The unique combination of substituents in 2-Amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile provides distinct chemical properties, such as enhanced stability and specific reactivity patterns. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C25H26N4O |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26N4O/c1-15-7-8-18(16(2)10-15)22-19(13-26)24(27)29(17-6-5-9-28-14-17)20-11-25(3,4)12-21(30)23(20)22/h5-10,14,22H,11-12,27H2,1-4H3 |
InChI Key |
JGPJQRQLJRYNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CN=CC=C4)N)C#N)C |
Origin of Product |
United States |
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